- Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock, World Intellectual Property Organization, , ,
Cas no 14686-13-6 (2-Heptene, (2E)-)
2-Heptene, (2E)- structure
2-Heptene, (2E)- Properties
Names and Identifiers
-
- 2-Heptene, (2E)-
- Heptylene-2, trans-
- trans-2-Heptene
- trans-2-Hepteneneat
- (E)-2-C7H14
- (E)-2-Heptene
- 2-Heptene trans
- trans-hept-2-ene
- 2-HEPTENE
- (2E)-2-Heptene
- 2-heptene,(E)-
- TRANS-HEPTENE-2
- HEPTENE(TRANS-2-)
- NSC74131
- NSC-74131
- EINECS 238-727-2
- CHEBI:90059
- (2E)-hept-2-ene
- NS00021940
- 14686-13-6
- MFCD00009506
- EINECS 209-768-3
- trans-2-Heptene, 99%
- 41QAT2N2RG
- (E)-hept-2-ene
- AKOS015913505
- OTTZHAVKAVGASB-HWKANZROSA-N
- 2-Heptene, trans-
- (2E)-2-Heptene #
- 2-Heptene, (E)-
- Heptylene-2-trans
- J-008275
- DTXSID70881227
- NSC 74131
- ECH654N3CO
- HEPT-2-ENE, TRANS-
- Q27162283
- DTXSID0074718
- UNII-ECH654N3CO
- STL301895
- 2-heptene, (2E)-
- (2E)-2-heptene
- trans-Hept-2-ene
- (E)-2-heptene
- TRANS-2-HEPTENE
- +Expand
-
- MFCD00009506
- OTTZHAVKAVGASB-HWKANZROSA-N
- 1S/C7H14/c1-3-5-7-6-4-2/h3,5H,4,6-7H2,1-2H3/b5-3+
- C/C=C/CCCC
Computed Properties
- 98.10962
- 0
- 0
- 3
- 98.10955
- 7
- 44
- 0
- 0
- 0
- 1
- 0
- 1
- 3.2
- nothing
- 0
- 0
Experimental Properties
- 2.75270
- 0
- n20/D 1.404(lit.)
n20/D 1.405 - 98 °C(lit.)
- -109.48°C
- 88 mmHg ( 37.7 °C)
- Fahrenheit: 26.6 ° f
Celsius: -3 ° c - Combustible liquid,Irritating.
- Not determined
- 0.701 g/mL at 25 °C(lit.)
0.705 g/mL at 25 °C
2-Heptene, (2E)- Price
2-Heptene, (2E)- Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Catalysts: Vanadium ; 100 - 550 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium phosphide (RuP2) , Molybdenum phosphide (MoP) , Silica Gel 60 ; 2 h, 600 °C; 600 °C → 450 °C; 15 min, 450 °C
1.2 Reagents: Hydrogen ; 9 h, 100 mbar, 450 °C
1.2 Reagents: Hydrogen ; 9 h, 100 mbar, 450 °C
Reference
A Highly Stable Bimetallic Transition Metal Phosphide Catalyst for Selective Dehydrogenation of n-Heptane
ChemCatChem,
2022,
14(18),
,
2-Heptene, (2E)- Raw materials
2-Heptene, (2E)- Preparation Products
- Methylcyclohexane (108-87-2)
- 2,3-dimethyl-1,3-pentadiene (1113-56-0)
- 1,3-DIETHYLBENZENE (141-93-5)
- 2-Heptene, (2E)- (14686-13-6)
- trans-3-Heptene (14686-14-7)
- (16327-38-1)
- trans-1,3-Dimethylcyclopentane (~70%) (1759-58-6)
- 2-Hexene, 3-methyl- (17618-77-8)
- Cyclopentene,4,4-dimethyl- (19037-72-0)
- Ethylidenecyclopentane (2146-37-4)
- 1-Ethyl-1-cyclopentene (2146-38-5)
- Cyclopentane,1,3-dimethyl-, (1R,3S)-rel- (2532-58-3)
- 7H-Benzocycloheptene (264-09-5)
- Cyclohexene,1,4-dimethyl- (2808-79-9)
- Cyclopentane (287-92-3)
- 2,4-Hexadiene,2-methyl- (28823-41-8)
- 3-methyl-3-hexene (c,t) (3404-65-7)
- 5-Methyl-1-hexene (3524-73-0)
- Cyclopentene,1,2,3-trimethyl- (473-91-6)
- Benzene, 1-methyl-3-(1-methyl-2-propenyl)- (52161-57-6)
- 1,7-Dimethylnaphthalene (575-37-1)
- 2-Pentene, 3-methyl-,(2E)- (616-12-6)
- 4-Ethyltoluene (622-96-8)
- 2-BUTENE (624-64-6)
- (Z)-2-Heptene (6443-92-1)
- 2-Pentene,4,4-dimethyl-, (2E)- (690-08-4)
- cis-4-Methyl-2-pentene (691-38-3)
- 3,5-dimethylcyclopentene (7459-71-4)
- (3Z)-3-Heptene (7642-10-6)
- 2-Pentene, 3-ethyl- (816-79-5)
- 4-Methylindan (824-22-6)
- Benzene, 1-buten-1-yl- (824-90-8)
- Cyclopropane,1,2-dimethyl-, (1R,2S)-rel- (930-18-7)
- Cyclooctene (931-88-4)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
2-Heptene, (2E)- Related Literature
-
1. Oxidative addition reactions of ω-alkenyl nitronate anionsW. Russell Bowman,David S. Brown,Catherine A. Burns,David Crosby J. Chem. Soc. Perkin Trans. 1 1993 2099
-
2. Olivanic acid analogues. Part 2. Total synthesis of some C(6)-substituted 7-oxo-1 -azabicyclo[3.2.0] hept-2-ene-2-carboxylatesJohn H. Bateson,Alison M. Quinn,Terence C. Smale,Robert Southgate J. Chem. Soc. Perkin Trans. 1 1985 2219
-
3. 1,3-Dipolar addition reactions of 6-ethylideneolivanic acid derivatives with diazomethane and acetonitrile oxideDavid F. Corbett J. Chem. Soc. Perkin Trans. 1 1986 421
-
4. Thermal unimolecular reactions of bicyclo[3,2,0]hept-2-eneA. T. Cocks,H. M. Frey J. Chem. Soc. A 1971 2564
-
5. Synthesis of chiral organotin reagents: synthesis of enantiomerically enriched bicyclo[2.2.1]hept-2-yl tin hydrides from camphor. X-Ray crystal structures of (dimethyl)[(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]tin chloride and methyl(phenyl)bis[(1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]stannaneMadeleine Helliwell,Eric J. Thomas,Linda A. Townsend J. Chem. Soc. Perkin Trans. 1 2002 1286
-
John R. Lindsay Smith,Gloriana Reginato Org. Biomol. Chem. 2003 1 2543
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John E. Baldwin,Phyllis A. Leber Org. Biomol. Chem. 2008 6 36
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Mizuki Tada,Takehiko Sasaki,Yasuhiro Iwasawa Phys. Chem. Chem. Phys. 2002 4 4561
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John E. Baldwin,Phyllis A. Leber Org. Biomol. Chem. 2008 6 36
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Phyllis A. Leber,Anthony J. Nocket,Matthew F. Wipperman,Sylvia Zohrabian,Christopher Y. Bemis,Munsha K. Sidhu Org. Biomol. Chem. 2013 11 5994
Recommended suppliers
Amadis Chemical Company Limited
(CAS:14686-13-6)2-Heptene, (2E)-
99%/99%
5g/25g
274.0/439.0